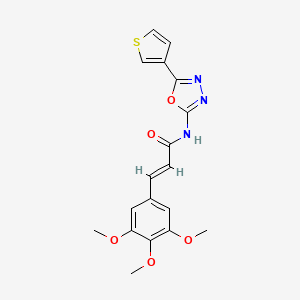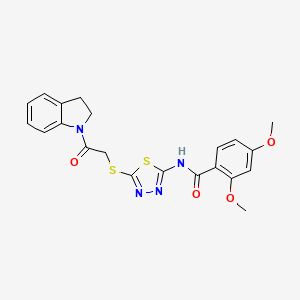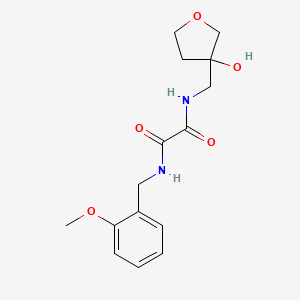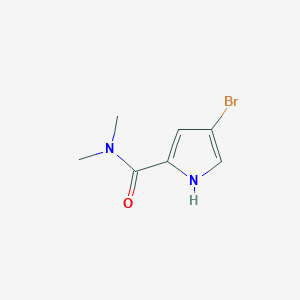
2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C9H11NS . It is also known by other names such as 2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine and 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrobromide .
Synthesis Analysis
A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .Molecular Structure Analysis
The InChI code for 2,3,4,5-Tetrahydro-1,5-benzothiazepine is1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 . The Canonical SMILES is C1CNC2=CC=CC=C2SC1 . Physical and Chemical Properties Analysis
The molecular weight of 2,3,4,5-Tetrahydro-1,5-benzothiazepine is 165.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 165.06122053 g/mol . The topological polar surface area is 37.3 Ų . The heavy atom count is 11 .Applications De Recherche Scientifique
Enantioselective Synthesis and Medicinal Chemistry Applications
One area of research highlights the highly enantioselective synthesis of rigid, quaternary 1,4-benzodiazepine-2,5-diones derived from proline, demonstrating their importance as scaffolds in medicinal chemistry due to their enantioselectivities reaching up to 99.5% (Macquarrie-Hunter & Carlier, 2005). Another study reports on the synthesis of potential endothelin receptor antagonists from 1,4-benzodiazepine-2,5-dione derivatives, highlighting their use in addressing endothelin receptor-mediated conditions (Cheng et al., 2006).
Novel Synthetic Routes and Chemical Transformations
Research has also been conducted on the base-promoted ring expansion of 3-aminoquinoline-2,4-diones to synthesize 1,4-benzodiazepine-2,5-diones, showcasing a novel reactivity under mild conditions (Křemen et al., 2017). Moreover, the synthesis of novel derivatives of 1,5-benzothiazepines by condensing 2-aminothiophenol with 1,3-diones in pyridine has been detailed, indicating the versatility of this compound in creating heterocyclic compounds (Nigam & Joshi, 2003).
Pharmacological and Biological Applications
A comprehensive study examined the synthesis and anti-microbial activity of benzo-condensed heterocyclic derivatives, including 1,5-benzodiazepine and 1,5-benzothiazepine, highlighting their potential in combating Gram-positive microorganisms and blastomycetes (Bonsignore et al., 1990). Another research focus is on angiotensin-converting enzyme inhibitors, where 1,4-benzothiazepine-2,5-diones have shown promise in vitro and in vivo as potent inhibitors, comparable in potency to well-known drugs like captopril (Skiles et al., 1986).
Mécanisme D'action
Target of Action
Benzothiazepine derivatives, a class to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Benzothiazepine derivatives have been reported to bind to their targets and enhance the binding affinity of other molecules . This interaction can lead to various changes in the cellular environment, depending on the specific target and the nature of the binding.
Biochemical Pathways
It’s worth noting that benzothiazepine derivatives have been associated with a wide range of biological activities, including enzyme inhibitory, antimicrobial, central nervous system depressant, anti-inflammatory, and anticancer activity .
Result of Action
Benzothiazepine derivatives have been associated with a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Safety and Hazards
The safety information available indicates that 2,3,4,5-Tetrahydro-1,5-benzothiazepine has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1λ6,5-benzothiazepine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)7-3-6-10-8-4-1-2-5-9(8)13/h1-2,4-5,10H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWBVAQXGNMILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2S(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2867050.png)
![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2867051.png)


![1-(2,3-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2867054.png)

![3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2867059.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867067.png)


![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2867071.png)
